

Commercial Availability and Technical Guide for (2-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-methylpyridin-3-yl)methanol

Cat. No.: B151221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methylpyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a methyl and a hydroxymethyl group, offers versatile reactivity for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, synthesis, and applications of **(2-methylpyridin-3-yl)methanol**, with a focus on its role in drug development.

Physicochemical Properties

(2-methylpyridin-3-yl)methanol, with the CAS number 56826-61-0, is a pyridinemethanol derivative. The presence of the nitrogen atom in the pyridine ring and the hydroxyl group makes it a polar molecule. Key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets (SDS).

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NO	--INVALID-LINK--
Molecular Weight	123.15 g/mol	--INVALID-LINK--
Appearance	Not specified, likely a liquid or low-melting solid	N/A
Boiling Point	262 °C (lit.)	[1]
Density	1.106 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.545 (lit.)	[1] [2]
Flash Point	110 °C	[1]
Storage Conditions	Inert atmosphere, Room Temperature	[1]

Commercial Availability and Suppliers

(2-methylpyridin-3-yl)methanol is available from a range of chemical suppliers. The purity and available quantities vary, so it is crucial to consult the supplier's specifications. Below is a summary of representative suppliers and their offerings.

Supplier	Purity	Available Quantities
Amadischem	99%	5g, 10g, 25g, 50g, 100g
GlobalChemMall	Not specified	Wholesale quantities
AstaTech, Inc.	Not specified	Not specified
Pharmaffiliates	High purity	Not specified

Synthesis and Purification

While a definitive, universally adopted synthesis for **(2-methylpyridin-3-yl)methanol** is not singular, a common and effective laboratory-scale preparation involves the reduction of a suitable precursor such as 2-methylnicotinic acid or its ester.

Experimental Protocol: Reduction of Methyl 2-methylnicotinate

This protocol is based on established methods for the reduction of nicotinic acid esters.[\[3\]](#)

Materials:

- Methyl 2-methylnicotinate
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-methylnicotinate (1 equivalent) in a mixture of methanol and anhydrous tetrahydrofuran.
- **Reduction:** Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise, ensuring the temperature does not rise significantly.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium borohydride by the slow addition of water.
- Extraction: Remove the organic solvents under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **(2-methylpyridin-3-yl)methanol**.

Purification Protocol: Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[\[4\]](#)

- Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
- Sample Loading: Dissolve the crude **(2-methylpyridin-3-yl)methanol** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.
- Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(2-methylpyridin-3-yl)methanol**.

Applications in Drug Development

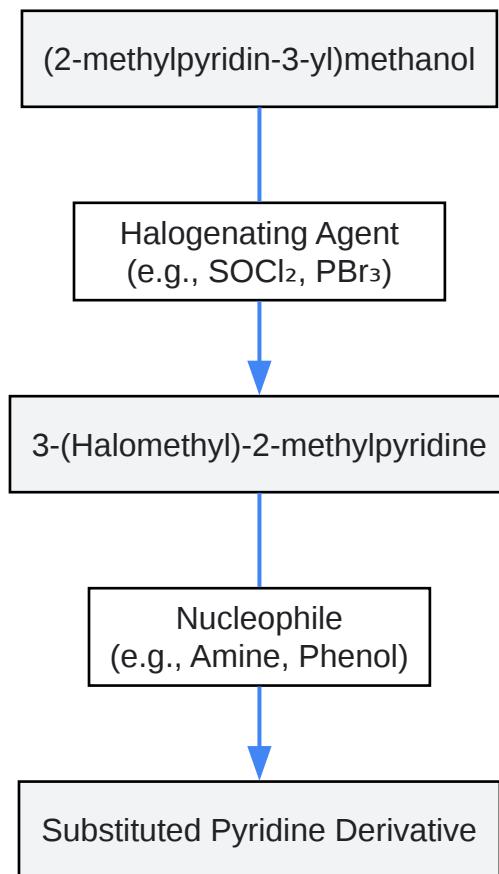
(2-methylpyridin-3-yl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The hydroxymethyl group provides a handle for further synthetic transformations, such as conversion to a halide for subsequent coupling reactions.

Role as a Precursor in API Synthesis

A key application of **(2-methylpyridin-3-yl)methanol** is its conversion to a more reactive intermediate, such as 3-(chloromethyl)-2-methylpyridine or 3-(bromomethyl)-2-methylpyridine. These halogenated derivatives can then participate in coupling reactions to form more complex molecules. For instance, pyridinylmethanol derivatives have been utilized in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are of interest for the treatment of pain.^{[5][6]}

Experimental Workflow: Synthesis of a Substituted Pyridine via a Halogenated Intermediate

The following diagram illustrates a general workflow for the use of **(2-methylpyridin-3-yl)methanol** in a multi-step synthesis.



[Click to download full resolution via product page](#)

Caption: General workflow for the conversion of **(2-methylpyridin-3-yl)methanol**.

Detailed Experimental Protocol: Conversion to 3-(bromomethyl)-2-methylpyridine

This protocol is adapted from a literature procedure.[\[7\]](#)

Materials:

- **(2-methylpyridin-3-yl)methanol**
- Phosphorus tribromide (PBr_3)
- Dichloromethane (DCM), anhydrous
- 5 M aqueous Sodium Hydroxide (NaOH)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

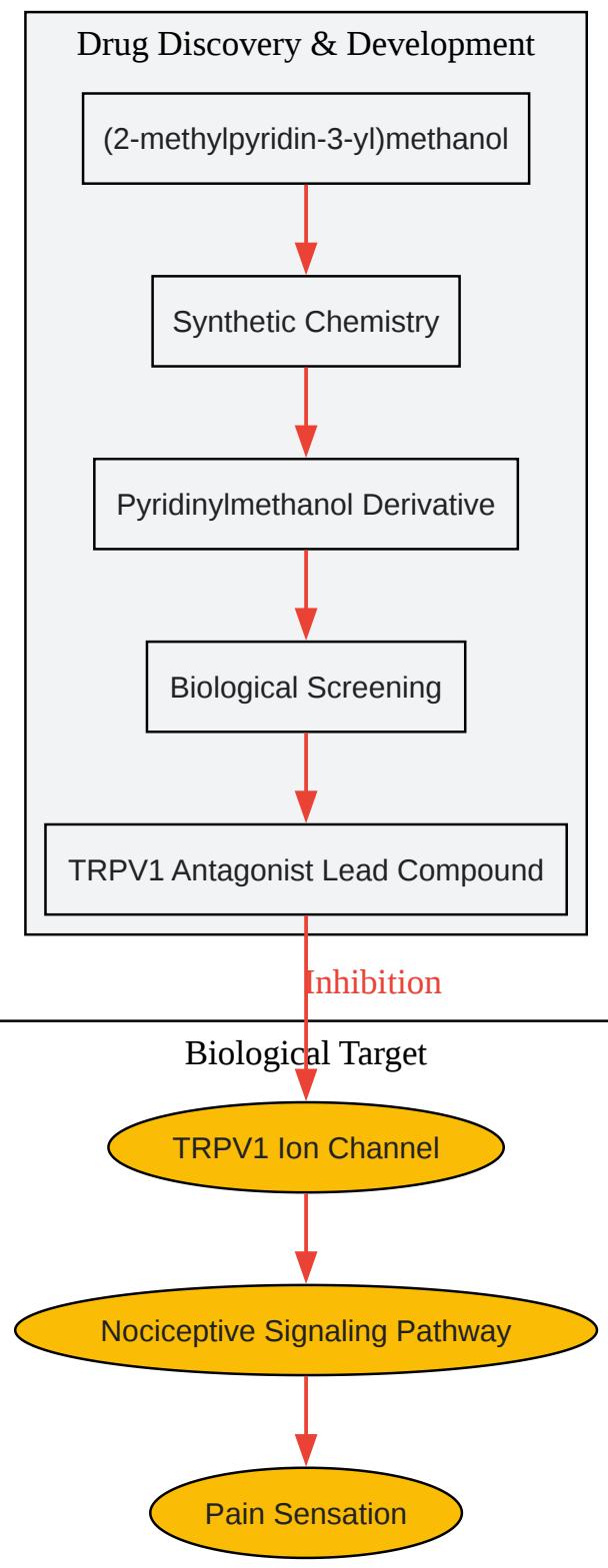
- Reaction Setup: To a solution of **(2-methylpyridin-3-yl)methanol** (1.0 eq) in anhydrous dichloromethane at 0 °C, add phosphorus tribromide (0.6 eq) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.
- Work-up: Carefully adjust the pH of the reaction mixture to ~8 with 5 M aqueous NaOH.
- Extraction: Separate the aqueous layer and wash the organic layer with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)-2-methylpyridine, which can often be used in the next step without further purification.

Signaling Pathways and Drug Targets

While **(2-methylpyridin-3-yl)methanol** itself is not typically a biologically active molecule that directly interacts with a specific signaling pathway, its derivatives are of significant interest in

drug discovery. As mentioned, pyridinylmethanol moieties are found in antagonists of the TRPV1 ion channel.^[6] TRPV1 is a non-selective cation channel involved in the detection and transduction of nociceptive stimuli, making it a key target for the development of analgesics.

The following diagram illustrates the logical relationship of how a derivative of **(2-methylpyridin-3-yl)methanol** could be part of a drug discovery effort targeting the TRPV1 pathway.



[Click to download full resolution via product page](#)

Caption: Role of **(2-methylpyridin-3-yl)methanol** derivatives in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Flow Synthesis of 2-Methylpyridines via α -Methylation | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for (2-methylpyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151221#commercial-availability-and-suppliers-of-2-methylpyridin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com